Pinacryptol yellow

Description

The exact mass of the compound 6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

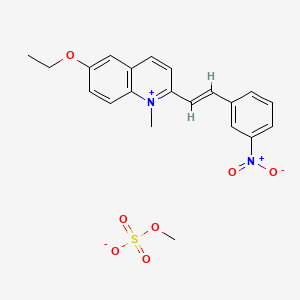

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]quinolin-1-ium;methyl sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N2O3.CH4O4S/c1-3-25-19-11-12-20-16(14-19)8-10-17(21(20)2)9-7-15-5-4-6-18(13-15)22(23)24;1-5-6(2,3)4/h4-14H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQHSPWBYMLHLB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)[N+](=C(C=C2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C.COS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051933 | |

| Record name | Pinakryptol Yellow | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25910-85-4 | |

| Record name | Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25910-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinakryptol Yellow | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pinacryptol yellow chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinacryptol Yellow, also known by its IUPAC name 6-ethoxy-1-methyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinolinium methyl sulfate, is a synthetic dye with applications in photography and as a pH indicator.[1] This technical guide provides a detailed overview of its chemical properties, structure, and available experimental data.

Chemical Structure and Properties

This compound is a quinolinium derivative characterized by a styryl substituent bearing a nitro group. The positive charge on the quinolinium nitrogen is balanced by a methyl sulfate counter-ion.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 6-ethoxy-1-methyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinolinium methyl sulfate | [1] |

| Synonyms | Pinakryptol yellow, 6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulfate | [1] |

| CAS Number | 25910-85-4 | [1][2] |

| Chemical Formula | C₂₁H₂₂N₂O₇S | [2] |

| Molecular Weight | 446.47 g/mol | [2] |

| Appearance | Light yellow to amber to dark green powder/crystal | |

| Melting Point | 260-262 °C | [2][3] |

| Boiling Point | Data not available (likely decomposes) | |

| Solubility | Soluble in water.[1] Quantitative data not available. Solubility in ethanol and DMSO not found. | |

| Absorption Maximum (λmax) | 302 nm (in Methanol) | |

| pH Indicator Properties | Known to be a pH indicator, but specific transition range and pKa are not available.[1] |

Experimental Protocols

Synthesis

A specific, detailed protocol for the synthesis of 6-ethoxy-1-methyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinolinium methyl sulfate was not found in the surveyed literature. The synthesis would likely involve the condensation of a substituted quinaldine with a substituted benzaldehyde, followed by quaternization of the quinoline nitrogen.

Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy

A standard protocol for obtaining the UV-Vis spectrum of a compound like this compound would involve the following steps:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, as previously reported). The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank.

-

Sample Measurement: Fill a matched cuvette with the sample solution.

-

Data Acquisition: Scan the sample across the appropriate UV-Vis wavelength range to identify the wavelength of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for preparing a sample of this compound for ¹H NMR analysis is as follows:

-

Sample Preparation: Dissolve approximately 5-25 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Filtration: Filter the solution through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer.

Signaling Pathways and Biological Activity

No information regarding the involvement of this compound in any biological signaling pathways was found. Its primary applications are in non-biological contexts.

Conclusion

This compound is a well-characterized synthetic dye with established chemical and physical properties. While its use as a photographic chemical and pH indicator is known, specific quantitative data on its solubility and pH indicator range are not widely reported. Similarly, detailed, publicly available protocols for its synthesis and specific spectroscopic analysis are lacking. This guide provides a comprehensive summary of the currently available technical information on this compound.

References

An In-depth Technical Guide to Pinacryptol Yellow (CAS No. 25910-85-4)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Pinacryptol Yellow, with the Chemical Abstracts Service (CAS) number 25910-85-4, is a synthetic organic dye belonging to the quinoline class of compounds. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, and its diverse applications, particularly as a fluorescent probe in biological imaging and as a pH indicator. Detailed experimental protocols for its use in fluorescence microscopy, alongside a discussion of its potential role in cellular signaling pathways, are presented. This document is intended to serve as a foundational resource for researchers employing this compound in their experimental workflows.

Chemical and Physical Properties

This compound, systematically named 6-ethoxy-1-methyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinolinium methyl sulfate, is a yellow crystalline powder. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 25910-85-4 | [1] |

| Molecular Formula | C₂₁H₂₂N₂O₇S | [1] |

| Molecular Weight | 446.47 g/mol | [1] |

| Appearance | Yellow crystalline powder | |

| Melting Point | 260-262 °C | |

| Solubility | Soluble in water | |

| Synonyms | 6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulfate, Pinakryptol Yellow |

Synthesis

A detailed, publicly available synthesis protocol for this compound is not readily found in the searched literature. However, based on the synthesis of related quinoline compounds, a plausible synthetic route can be proposed. The synthesis would likely involve a condensation reaction between a substituted quinaldinium salt and an aromatic aldehyde.

Proposed Synthetic Pathway:

The synthesis of this compound can be envisioned in two main stages:

-

Formation of the Quinaldinium Salt Precursor: This would involve the synthesis of 6-ethoxy-1-methylquinolinium methyl sulfate. This can be achieved by the methylation of 6-ethoxyquinaldine.

-

Condensation Reaction: The resulting quinaldinium salt would then be condensed with 3-nitrobenzaldehyde in the presence of a suitable base as a catalyst.

Note: This represents a generalized workflow. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve a high yield and purity of the final product.

Spectral Properties

This compound's utility as a fluorescent probe stems from its characteristic absorption and emission spectra. While comprehensive spectral data is not available in a single source, the following table summarizes the expected spectral properties based on related compounds and general knowledge of fluorescent dyes.

| Parameter | Wavelength (nm) | Notes |

| Absorption Maximum (λabs) | ~400-450 | The exact maximum can be solvent-dependent. |

| Emission Maximum (λem) | ~500-550 | Expected to be in the green-yellow region of the spectrum. |

| Stokes Shift | ~100 | The difference between the absorption and emission maxima. |

| Fluorescence Quantum Yield (ΦF) | Data not available | This value would need to be experimentally determined. |

Applications in Biological Research

This compound has emerged as a valuable tool in various biological research applications, primarily due to its fluorescent properties.

Fluorescent Staining in Microscopy

This compound can be used as a fluorescent stain for visualizing cellular components. Its lipophilic and cationic nature suggests it may accumulate in organelles with a negative membrane potential, such as mitochondria.

Experimental Protocol: General Staining of Live Cells

This protocol provides a general framework for staining live cells with this compound for fluorescence microscopy. Optimization will be required for specific cell types and experimental conditions.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a stock solution of this compound (e.g., 1 mM in DMSO). On the day of the experiment, dilute the stock solution in a serum-free culture medium or a suitable buffer (e.g., PBS) to the desired working concentration (typically in the range of 100 nM to 1 µM).

-

Staining: Remove the culture medium from the cells and wash once with a warm buffer. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the staining solution and wash the cells two to three times with a warm buffer to remove excess dye.

-

Imaging: Add fresh, pre-warmed culture medium or buffer to the cells. Image the stained cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., a filter set for DAPI or FITC, depending on the precise spectral properties).

Mitochondrial Staining and Membrane Potential

The cationic nature of this compound suggests it may act as a mitochondrial membrane potential probe. In healthy cells with a high mitochondrial membrane potential (ΔΨm), the dye would be expected to accumulate in the mitochondria. A decrease in ΔΨm, an early indicator of apoptosis, would lead to a reduction in its mitochondrial accumulation.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential

This protocol outlines a method to assess changes in mitochondrial membrane potential using this compound.

-

Cell Treatment: Culture cells as described above and treat with the experimental compounds (e.g., an apoptosis inducer) for the desired duration. Include a positive control (e.g., a mitochondrial uncoupler like FCCP) and a negative control (vehicle-treated cells).

-

Staining: Stain all cell populations with this compound as described in the general staining protocol.

-

Imaging and Analysis: Acquire fluorescence images of the stained cells. Quantify the mean fluorescence intensity within the mitochondria of a statistically significant number of cells for each treatment group. A decrease in fluorescence intensity in the treated cells compared to the control would indicate mitochondrial depolarization.

Potential Involvement in Cellular Signaling

Preliminary information suggests a potential link between compounds related to this compound and the Homeodomain-interacting protein kinase 3 (HIPK3) signaling pathway. HIPK3 is a serine/threonine kinase involved in the regulation of apoptosis and cell survival. Further research is required to elucidate the specific interactions, if any, between this compound and the HIPK3 pathway.

Safety and Handling

This compound should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound (CAS No. 25910-85-4) is a versatile fluorescent dye with significant potential for applications in biological research. Its utility as a live-cell stain and a potential indicator of mitochondrial membrane potential makes it a valuable tool for studying cellular processes such as apoptosis. While further research is needed to fully characterize its spectral properties, elucidate its precise mechanism of action in biological systems, and confirm its interactions with cellular signaling pathways, this technical guide provides a solid foundation for its application in the laboratory. Researchers are encouraged to use the provided protocols as a starting point and to optimize them for their specific experimental needs.

References

Unveiling the Luminescence of Pinacryptol Yellow: A Technical Deep Dive into its Fluorescence Mechanism

For Immediate Release

This technical guide provides a comprehensive analysis of the core fluorescence mechanism of Pinacryptol Yellow, a styryl quinolinium dye. Tailored for researchers, scientists, and drug development professionals, this document delves into the photophysical properties, experimental protocols, and underlying molecular dynamics that govern its luminescent behavior.

Introduction to this compound

This compound, chemically known as 6-Ethoxy-1-methyl-2-(3-nitro-β-styryl)quinolinium methyl sulfate, is a synthetic organic dye belonging to the styryl quinolinium family.[1] Dyes of this class are recognized for their fluorescent properties, which are highly sensitive to their molecular structure and environment. The presence of an electron-donating ethoxy group on the quinolinium ring and a potent electron-withdrawing nitro group on the styryl moiety suggests a significant intramolecular charge transfer (ICT) character upon photoexcitation, a key determinant of its fluorescence.

The Core Fluorescence Mechanism: A Tale of Charge Transfer

The fluorescence of this compound is fundamentally governed by an intramolecular charge transfer (ICT) process. Upon absorption of a photon, the molecule transitions from its ground electronic state (S₀) to an excited state (S₁). This excitation triggers a redistribution of electron density within the molecule.

The fluorescence mechanism can be conceptualized through the following workflow:

Upon excitation, the molecule initially reaches a locally excited (LE) state. Subsequently, in polar solvents, solvent molecules reorient around the excited-state dipole, stabilizing a more polar ICT state. The significant charge separation in this ICT state is a crucial feature of styryl quinolinium dyes. The fluorescence emission then occurs from this relaxed ICT state back to the ground state.

The presence of the strongly electron-withdrawing nitro group is expected to significantly influence the fluorescence quantum yield. While it enhances the ICT character, nitro-aromatic compounds are also known to be efficient quenchers of fluorescence through pathways like intersystem crossing to the triplet state. This dual role makes the photophysics of this compound particularly complex.

Photophysical Properties: A Quantitative Overview

While specific experimental data for this compound is scarce in the readily available literature, we can infer its likely photophysical properties based on studies of structurally similar styryl quinolinium dyes.

| Photophysical Parameter | Expected Range/Value | Influencing Factors |

| Absorption Maximum (λabs) | 400 - 450 nm | Solvent polarity, substitution pattern. |

| Emission Maximum (λem) | 500 - 600 nm | Highly solvent-dependent (solvatochromism). |

| Fluorescence Quantum Yield (ΦF) | Likely low (< 0.1) | The nitro group is a known fluorescence quencher. The yield is expected to increase in viscous or rigid media that restrict non-radiative decay pathways. For similar dyes, values range from 0.0011 to 0.0177 in solution. |

| Fluorescence Lifetime (τF) | ps to low ns range | Solvent polarity, temperature, presence of quenchers. Lifetimes for related compounds are reported to be in the range of 120 to 1200 ps. |

| Stokes Shift | Expected to be large | Indicative of a significant change in geometry and electronic distribution between the ground and excited states, characteristic of ICT. |

Note: The values presented in the table are estimations based on the properties of related styryl quinolinium dyes and the known effects of nitro-substituents. Experimental verification is crucial.

Experimental Protocols for Characterization

To rigorously characterize the fluorescence mechanism of this compound, a combination of steady-state and time-resolved spectroscopic techniques is essential.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and to study the solvatochromic behavior.

Methodology:

-

Sample Preparation: Prepare dilute solutions (in the micromolar range to avoid aggregation) of this compound in a series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, water).

-

Absorption Spectroscopy: Record the UV-Visible absorption spectra of the solutions using a spectrophotometer.

-

Fluorescence Spectroscopy: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined in the previous step.

-

Data Analysis: Plot the absorption and emission maxima as a function of solvent polarity parameters (e.g., Lippert-Mataga plots) to quantify the solvatochromic shifts and gain insights into the change in dipole moment upon excitation.

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and spectral properties that overlap with this compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or a suitable styryl dye standard).

-

Absorbance Matching: Prepare solutions of the standard and this compound with identical absorbance (typically < 0.1) at the same excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence spectra of both the standard and the sample under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).

-

Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime and investigate the excited-state dynamics.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) for excitation and a sensitive, fast detector (e.g., a microchannel plate photomultiplier tube).

-

Sample Excitation: Excite the sample with short pulses of light at its absorption maximum.

-

Photon Counting: Measure the time delay between the excitation pulse and the arrival of the first emitted photon. Repeat this process for a large number of excitation-emission cycles to build a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). A multi-exponential decay may indicate the presence of different excited-state species or complex decay pathways.

Conclusion

The fluorescence of this compound is a complex phenomenon driven by intramolecular charge transfer, significantly modulated by its molecular structure and the surrounding environment. While a complete, quantitative understanding requires dedicated experimental investigation, the framework presented in this guide, based on the known properties of styryl quinolinium dyes, provides a robust starting point for researchers. The detailed experimental protocols outlined herein will enable the precise characterization of its photophysical properties, paving the way for its informed application in fluorescence-based research and technology development. The interplay between the electron-donating and -withdrawing groups in this compound makes it an intriguing subject for further studies aimed at unraveling the intricate details of excited-state dynamics in functional dyes.

References

Pinacryptol Yellow: A Technical Guide to its Photophysical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinacryptol Yellow, a member of the quinolinium class of dyes, is a fluorescent compound with applications in various scientific domains. Its chemical structure, 6-Ethoxy-1-methyl-2-(p-dimethylaminostyryl)quinolinium iodide (CAS 25910-85-4), gives rise to its characteristic photophysical properties, namely its absorption and emission of light.[1] Understanding these spectral characteristics is crucial for its effective utilization in research and development. This technical guide provides an in-depth overview of the absorption and emission spectra of this compound and related quinolinium dyes, detailed experimental protocols for their characterization, and a visual representation of the experimental workflow.

Photophysical Properties

The absorption and emission of light by this compound are governed by its electronic structure. Upon absorption of a photon of appropriate energy, the molecule is promoted to an excited electronic state. The subsequent return to the ground state can occur via the emission of a photon, a process known as fluorescence. The wavelengths of maximum absorption (λmax) and emission (λmax) are key parameters that define the spectral properties of the dye. These properties can be influenced by the solvent environment, a phenomenon known as solvatochromism.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed.[2] Another important parameter is the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a specific wavelength.[3]

The following table summarizes the typical photophysical properties of quinolinium-based dyes, providing an expected range for this compound.

| Property | Symbol | Typical Value Range | Solvent/Conditions |

| Absorption Maximum | λabs | 400 - 500 nm | Methanol, Ethanol, Water |

| Emission Maximum | λem | 500 - 650 nm | Methanol, Ethanol, Water |

| Molar Extinction Coefficient | ε | 20,000 - 60,000 M-1cm-1 | - |

| Fluorescence Quantum Yield | Φf | 0.1 - 0.7 | Quinine sulfate in 0.1 M H2SO4 as a standard[4] |

Note: The exact values for this compound may vary depending on the specific experimental conditions and solvent used. The data presented is a representative range for the quinolinium class of dyes.

Experimental Protocols

The determination of the absorption and emission spectra, as well as the quantum yield, requires precise and standardized experimental procedures.

Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of a quinolinium dye to determine its maximum absorption wavelength (λabs) and molar extinction coefficient (ε).

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is required.

-

Sample Preparation:

-

Prepare a stock solution of the quinolinium dye of a known concentration (e.g., 1 x 10-3 M) in a spectroscopic grade solvent (e.g., methanol or ethanol).

-

From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 x 10-6 M to 1 x 10-5 M.

-

-

Measurement:

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum of the pure solvent as a baseline.

-

Measure the absorbance of each dilution over a wavelength range of 300 nm to 700 nm.

-

The wavelength at which the highest absorbance is recorded is the λabs.

-

-

Data Analysis:

-

According to the Beer-Lambert law (A = εbc), a plot of absorbance at λabs versus concentration should yield a straight line.

-

The molar extinction coefficient (ε) can be calculated from the slope of this line.

-

Fluorescence Spectroscopy

This protocol describes the measurement of the emission spectrum to determine the maximum emission wavelength (λem).

-

Instrumentation: A spectrofluorometer is used for this measurement.

-

Sample Preparation:

-

Prepare a dilute solution of the quinolinium dye in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be less than 0.1 to avoid inner filter effects.

-

-

Measurement:

-

The sample is placed in a quartz cuvette.

-

The sample is excited at its absorption maximum (λabs) or a nearby wavelength.

-

The emission spectrum is recorded over a wavelength range starting from the excitation wavelength to approximately 800 nm.

-

The wavelength at which the highest fluorescence intensity is observed is the λem.

-

Fluorescence Quantum Yield Determination

The comparative method is a widely used technique to determine the fluorescence quantum yield (Φf) of a sample relative to a standard with a known quantum yield.[5][6]

-

Standard: A commonly used standard is quinine sulfate in 0.1 M H2SO4 (Φf = 0.546).[4]

-

Procedure:

-

Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength.

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Gradsample / Gradstd) * (η2sample / η2std)

Where:

-

Φf,std is the quantum yield of the standard.

-

Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete photophysical characterization of a fluorescent compound like this compound.

Caption: Workflow for Photophysical Characterization.

References

An In-depth Technical Guide to the Solubility of Pinacryptol Yellow

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Pinacryptol yellow (CAS No. 25910-85-4), a synthetic organic dye with applications as a pH indicator and for gel electrophoresis.[1][2] Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, likely solvent classes, and standardized experimental protocols for determining solubility.

Core Properties of this compound

This compound, chemically known as 6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulfate, is a quinolinium-based dye.[1] It typically appears as a light yellow to amber or dark green powder.[3] The inherent charge of the quinolinium cation often imparts good water solubility to this class of compounds, a critical property for many biological applications.[4][5]

Solubility Profile

| Solvent | Qualitative Solubility | Remarks |

| Water | Soluble | This compound is known for its solubility in water, allowing for easy incorporation into aqueous solutions.[1] Quinolinium-based probes are often described as inherently water-soluble.[4][5] |

| Glycerol (aqueous) | Soluble | The compound is commercially available as a buffered aqueous glycerol solution, indicating its solubility and stability in this medium.[3] |

| Ethanol / Methanol ("Spirit") | Likely Soluble | Related quinoline dyes, such as Quinoline Yellow, are reported to be soluble in "spirit". Many organic dyes show good solubility in lower alcohols. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a powerful aprotic solvent known to dissolve a wide array of organic compounds, including many dyes.[6][7] |

| Chloroform | Slightly Soluble to Insoluble | A related compound, Quinoline Yellow, exhibits very low solubility in chloroform (1 mg/mL). |

| Non-polar Solvents (e.g., Hexane, Benzene) | Likely Insoluble | The ionic nature of the quinolinium salt makes it unlikely to be soluble in non-polar organic solvents. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following established methodologies can be employed.

Visual Inspection Method (Saturated Solution Preparation)

This is a straightforward initial method to estimate solubility.

-

Objective: To determine the approximate saturation point of this compound in a given solvent.

-

Methodology:

-

Add a small, known amount of this compound to a fixed volume of the solvent in a clear vial at a constant temperature.

-

Agitate the mixture (e.g., using a vortex mixer or magnetic stirrer) for a set period until no more solid appears to dissolve.

-

If the solid dissolves completely, add another known amount and repeat the process.

-

The point at which a small amount of solid remains undissolved after prolonged agitation indicates that the solution is saturated.

-

The solubility can be estimated from the total mass of the compound that dissolved in the known volume of the solvent.

-

Gravimetric Method for Quantitative Analysis

This method provides a more accurate, quantitative measure of solubility.

-

Objective: To precisely determine the mass of this compound dissolved in a specific volume of solvent at equilibrium.

-

Methodology:

-

Prepare a saturated solution of this compound by adding an excess amount of the compound to a known volume of the solvent.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Carefully filter the saturated solution using a pre-weighed filter paper or a syringe filter to remove all undissolved solid.

-

Take a precise volume of the clear filtrate and place it in a pre-weighed container.

-

Evaporate the solvent from the filtrate under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

-

The mass of the dissolved this compound is determined by subtracting the weight of the empty container from the final weight.

-

Solubility is then calculated and can be expressed in units such as g/100mL or mg/L.

-

UV-Vis Spectrophotometry Method

This method is useful for compounds with a strong chromophore, like this compound.

-

Objective: To determine solubility by measuring the absorbance of a saturated solution.

-

Methodology:

-

Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to create a calibration curve (Absorbance vs. Concentration).

-

Prepare a saturated solution at a constant temperature as described in the gravimetric method.

-

Filter the saturated solution to remove undissolved solid.

-

Dilute a precise volume of the saturated filtrate with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution and use the calibration curve to determine its concentration.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical steps for solubility determination and solvent selection.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Logical Flow for Solvent Selection.

References

- 1. CAS 25910-85-4: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 25910-85-4 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gchemglobal.com [gchemglobal.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

A Technical Guide to the Quantum Yield and Photostability of Pinacryptol Yellow

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinacryptol Yellow, a styryl-cyanine dye, finds applications as a fluorescent probe and photosensitizer. Its efficacy in these roles is critically dependent on its photophysical properties, primarily its fluorescence quantum yield and photostability. The quantum yield dictates the efficiency of photon emission after absorption, directly influencing signal brightness, while photostability determines the molecule's resilience to photodegradation under illumination, defining its useful experimental lifetime. This guide provides a comprehensive overview of these two key parameters. While specific, rigorously documented quantitative data for this compound is sparse in readily accessible literature, this document outlines the standardized methodologies for its determination. It offers detailed experimental protocols and the theoretical framework necessary for researchers to perform these measurements, ensuring accurate and reproducible characterization of this compound or analogous styryl dyes.

Introduction to this compound

This compound, chemically known as 6-Ethoxy-1-methyl-2-(p-dimethylaminostyryl)quinolinium iodide, is a cationic polymethine dye. Like other cyanine and styryl dyes, its photophysical properties are characterized by strong absorption in the visible spectrum and fluorescence. These characteristics are often highly sensitive to the local environment, including solvent polarity, viscosity, and the presence of quenchers, making such dyes useful as environmental probes. An understanding of its quantum yield and photostability is paramount for its application in fluorescence microscopy, sensing, and photodynamic therapy.

Fluorescence Quantum Yield (Φ_F_)

The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1]

Φ_F_ = (Number of Photons Emitted) / (Number of Photons Absorbed)

A higher quantum yield corresponds to a brighter fluorophore.[1] The quantum yield of cyanine dyes can be highly dependent on factors such as molecular structure and environment, which can influence the rates of non-radiative decay pathways (e.g., internal conversion, intersystem crossing).[2][3]

Quantitative Data

Specific, peer-reviewed quantum yield values for this compound are not well-documented in standard chemical databases. For context, cyanine dyes exhibit a wide range of quantum yields, often from less than 0.1 to over 0.9 depending on their structure and environment. For example, the quantum yield of the related dye Cy3 can be significantly enhanced by encapsulation.[3][4] Researchers should determine this value empirically for their specific experimental conditions.

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield (Φ_std_).[5][6]

Objective: To determine the fluorescence quantum yield of this compound (PY) relative to a standard fluorophore.

Materials:

-

This compound (PY)

-

Standard Fluorophore (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_std_ = 0.60; or Rhodamine 6G in ethanol, Φ_std_ = 0.95)[1]

-

Spectroscopic grade solvent (e.g., ethanol, methanol)

-

UV-Vis Spectrophotometer

-

Calibrated Spectrofluorometer

-

1 cm path length quartz cuvettes

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the desired solvent.

-

Prepare a stock solution of the chosen standard in its recommended solvent.

-

Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance (Optical Density, OD) at the excitation wavelength is below 0.1. This is critical to minimize inner filter effects and re-absorption.[6]

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions.

-

Record the absorbance value at the chosen excitation wavelength (λ_ex_) for both the sample (A_PY_) and the standard (A_std_). The same λ_ex_ should be used for both if possible, or the lamp intensity variation with wavelength must be corrected for.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the emission spectra of the sample and the standard.

-

Set the excitation wavelength to λ_ex_.

-

Record the emission spectrum over a range that covers the entire fluorescence band for each compound.

-

Ensure all instrument settings (e.g., excitation/emission slit widths) are identical for both sample and standard measurements.

-

-

Data Analysis and Calculation:

-

Integrate the area under the emission curve for both the sample (F_PY_) and the standard (F_std_). This requires the emission spectra to be corrected for the wavelength-dependent sensitivity of the detector.

-

Calculate the quantum yield of this compound (Φ_PY_) using the following equation:[1]

Φ_PY_ = Φ_std_ × (F_PY_ / A_PY_) × (A_std_ / F_std_) × (η_PY_² / η_std_²)

Where:

-

Φ is the quantum yield.

-

F is the integrated area under the fluorescence emission spectrum.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent. (If the same solvent is used for sample and standard, this term cancels out).

-

Photostability

Photostability refers to the ability of a fluorophore to withstand repeated cycles of excitation and emission without undergoing photochemical destruction (photobleaching). Poor photostability leads to signal decay over time during an experiment. The primary mechanism of photobleaching for many dyes involves the formation of reactive oxygen species from the dye's triplet state.[2][7] Strategies to improve the photostability of cyanine dyes include structural modification or encapsulation.[3][4]

Quantitative Data

| Parameter | This compound | General Cyanine Dyes |

| Photobleaching Half-Life (t_1/2_) | Data not available | Highly variable (seconds to hours)[2] |

| Photobleaching Quantum Yield (Φ_B_) | Data not available | Typically 10⁻⁴ to 10⁻⁷ |

Table 1: Comparative Photostability Parameters. Data for this compound is not available and must be determined experimentally.

Experimental Protocol: Photostability Assessment

Objective: To quantify the photostability of this compound by measuring the decay of its fluorescence intensity under continuous illumination.

Materials:

-

This compound solution (at a concentration suitable for fluorescence microscopy or cuvette-based measurement)

-

Spectrofluorometer with time-scan capability or a fluorescence microscope with a stable light source (e.g., laser, LED) and sensitive detector (e.g., PMT, sCMOS camera).

-

Solvent and sample holder (cuvette, microscope slide).

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound. For microscopy, this may involve labeling a substrate or preparing a thin film. For cuvette-based measurements, a standard solution is used.

-

-

Instrument Setup:

-

For Spectrofluorometer: Set the instrument to time-scan mode. Excite at the dye's absorption maximum (λ_ex_) and monitor the emission at its fluorescence maximum (λ_em_). Open the excitation shutter to begin continuous illumination.

-

For Fluorescence Microscope: Focus on the sample. Set the illumination source to a constant, defined power density (W/cm²). Begin a time-lapse acquisition, recording images at regular intervals (e.g., every 5-10 seconds).

-

-

Data Acquisition:

-

Record the fluorescence intensity as a function of time. Continue the measurement until the intensity has decayed significantly (e.g., to less than 50% of the initial value).

-

It is crucial to keep the illumination intensity constant throughout the experiment.

-

-

Data Analysis:

-

Normalization: Normalize the fluorescence intensity data by dividing each time point by the initial intensity (I₀) at t=0.

-

Curve Fitting: Plot the normalized intensity (I/I₀) versus time. Fit the decay curve to a single or double exponential decay function to model the photobleaching kinetics.

-

Half-Life Determination (t_1/2_): From the fitted curve or the raw data, determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t_1/2_), a key metric of photostability under the specified illumination conditions.

-

Conclusion

The utility of this compound as a fluorescent tool is fundamentally governed by its quantum yield and photostability. This guide establishes that while specific published data for this dye is lacking, robust and standardized protocols exist for its characterization. Researchers are strongly encouraged to perform the measurements outlined herein using their specific instrumentation and experimental conditions to generate reliable and relevant data. Such characterization is an indispensable step in the validation of any fluorescence-based assay or imaging experiment, enabling quantitative analysis and ensuring the reproducibility of results.

References

- 1. Quantum yield - Wikipedia [en.wikipedia.org]

- 2. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]

- 3. [1410.0844] Enhanced brightness and photostability of cyanine dyes by supramolecular containment [arxiv.org]

- 4. arxiv.org [arxiv.org]

- 5. jasco-global.com [jasco-global.com]

- 6. Making sure you're not a bot! [opus4.kobv.de]

- 7. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

Pinacryptol Yellow: A Deep Dive into its History and Original Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pinacryptol Yellow, chemically known as 6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulfate, is a synthetic dye belonging to the cyanine class. Historically, it gained significance in the field of photography as a desensitizing agent for photographic emulsions, allowing for development under safer, less intense light conditions. This technical guide provides a comprehensive overview of the history, original synthesis, and chemical properties of this compound, tailored for a scientific audience.

Historical Context: The Dawn of Photographic Desensitizers

The early 20th century witnessed significant advancements in photographic technology. A key challenge was the high sensitivity of photographic plates to certain wavelengths of light, which necessitated handling and development in near-total darkness. The discovery of desensitizing dyes revolutionized this process. These dyes, when applied to the photographic emulsion, would reduce its sensitivity to the actinic rays of light without significantly affecting the latent image. This allowed for inspection during development under a comparatively bright light, typically yellow or green.

The pioneering work on cyanine dyes by British chemist William Hobson Mills and his collaborators at the University of Cambridge during and after World War I was instrumental in this field. Their research was initially driven by the military's need for reliable photographic sensitizers for aerial reconnaissance. This intensive investigation into the synthesis and properties of cyanine dyes led to the development of a range of compounds with varying sensitizing and desensitizing properties, including this compound. While the exact first synthesis is not definitively documented in a single seminal paper, the body of work from Mills' laboratory in the 1920s lays the clear foundation for its preparation.

Original Synthesis Pathway

The original synthesis of this compound is a classic example of a condensation reaction to form a cyanine dye. The synthesis involves two primary precursors: a quinolinium salt and an aromatic aldehyde. Specifically, it is prepared by the condensation of 6-ethoxy-1-methylquinolinium methyl sulfate with 3-nitrobenzaldehyde. The reaction is typically catalyzed by a base, such as piperidine or pyridine, and carried out in a suitable solvent like ethanol.

The overall synthesis can be conceptualized as a two-step process:

-

Quaternization of 6-ethoxyquinoline: 6-ethoxyquinoline is reacted with a methylating agent, such as dimethyl sulfate, to form the quaternary ammonium salt, 6-ethoxy-1-methylquinolinium methyl sulfate.

-

Condensation Reaction: The resulting quinolinium salt, which possesses an active methyl group at the 2-position, undergoes a condensation reaction with 3-nitrobenzaldehyde in the presence of a basic catalyst. This reaction forms the styryl linkage and results in the final product, this compound.

Below is a logical diagram illustrating the synthesis pathway.

Caption: Synthesis of this compound from 6-ethoxyquinoline and 3-nitrobenzaldehyde.

Experimental Protocols

Step 1: Synthesis of 6-Ethoxy-1-methylquinolinium methyl sulfate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-ethoxyquinoline (1 equivalent) in a suitable solvent such as toluene or acetonitrile.

-

Addition of Methylating Agent: To the stirred solution, add dimethyl sulfate (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The quaternary salt will often precipitate out of the solution. Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of this compound (6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulfate)

-

Reaction Setup: In a round-bottom flask, dissolve 6-ethoxy-1-methylquinolinium methyl sulfate (1 equivalent) and 3-nitrobenzaldehyde (1 equivalent) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by the formation of the intensely colored product.

-

Isolation and Purification: After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the product. Collect the crystalline solid by vacuum filtration. Wash the product with cold ethanol and then with diethyl ether. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield bright yellow crystals.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₂N₂O₇S | |

| Molecular Weight | 446.47 g/mol | |

| Appearance | Yellow to orange crystalline powder | |

| Melting Point | 260-262 °C | |

| CAS Number | 25910-85-4 |

Chemical Structure and Properties

This compound is a cationic dye, with the positive charge delocalized over the quinolinium ring system. The extended conjugation, which includes the quinoline ring, the styryl bridge, and the nitro-substituted benzene ring, is responsible for its characteristic yellow color. The ethoxy group at the 6-position of the quinoline ring and the nitro group on the benzene ring can modulate the electronic properties and, consequently, the absorption spectrum of the dye.

Conclusion

This compound stands as a significant compound in the history of photographic chemistry. Its synthesis, rooted in the foundational work on cyanine dyes by W. H. Mills, showcases a classic and robust method for the preparation of this important class of molecules. The detailed understanding of its synthesis and properties remains relevant for researchers in materials science, dye chemistry, and photochemistry. The provided protocols and data serve as a valuable resource for the scientific community engaged in the study and application of cyanine dyes.

Pinacryptol Yellow: A Prospective Evaluation for Biological Staining Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pinacryptol Yellow, a chemical compound historically utilized in the photographic industry, presents an intriguing yet largely unexplored potential as a biological stain. This technical guide consolidates the currently available physicochemical data for this compound and, in the absence of established biological applications, proposes a comprehensive framework for its evaluation as a novel fluorescent probe. This document outlines hypothetical experimental protocols for assessing its staining efficacy, cytotoxicity, and potential mechanisms of action within a biological context. All quantitative data is presented in structured tables, and proposed experimental workflows are visualized using detailed diagrams to guide researchers in pioneering the investigation of this compound for biological imaging and analysis.

Introduction

The continuous development of novel fluorescent probes is a cornerstone of innovation in biological research and drug development. These tools are instrumental in visualizing cellular structures, elucidating complex signaling pathways, and assessing the effects of therapeutic agents. This compound, with its quinolinium and nitrostyryl moieties, possesses structural features that suggest potential fluorescent properties. However, a thorough review of the scientific literature reveals a significant gap in knowledge regarding its application as a biological stain. This guide aims to bridge that gap by providing a theoretical and practical foundation for investigating the utility of this compound in biological systems.

Physicochemical Properties of this compound

While biological data is scarce, the chemical and physical properties of this compound have been documented. A summary of these properties is crucial for designing initial experiments, particularly for determining appropriate solvents, storage conditions, and potential interactions.

| Property | Value | Reference |

| CAS Number | 25910-85-4 | [1][2][3] |

| Molecular Formula | C21H22N2O7S | [2] |

| Molecular Weight | 446.47 g/mol | [1][2] |

| Synonyms | 6-Ethoxy-1-methyl-2-(3-nitro-β-styryl)quinolinium methyl sulfate, PKY, YAK1, DYRK6, FIST3 | [1][2] |

| Physical Form | Powder | [1] |

| Melting Point | 260-262 °C | [1] |

Proposed Experimental Protocols for Biological Evaluation

The following protocols are hypothetical and based on standard methodologies for evaluating novel fluorescent compounds. Researchers should optimize these protocols based on their specific cell types and experimental goals.

General Cell Staining Protocol for Fluorescence Microscopy

This protocol outlines a basic workflow for determining if this compound can effectively stain cells and for observing its subcellular localization.

Methodology:

-

Cell Preparation:

-

Seed adherent cells (e.g., HeLa, A549) onto glass coverslips in a 24-well plate.

-

Culture cells in appropriate media until they reach 60-70% confluency.

-

-

Staining Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in cell culture medium or a buffered saline solution (e.g., PBS) to a range of working concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).

-

-

Staining Procedure:

-

Aspirate the culture medium from the cells.

-

Add the this compound working solutions to the respective wells.

-

Incubate for 15-60 minutes at 37°C, protected from light.

-

Aspirate the staining solution and wash the cells three times with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualize the stained cells using a fluorescence microscope. It is recommended to test a range of excitation and emission filters to determine the optimal imaging conditions. Based on the chemical structure, excitation in the blue-violet range (400-450 nm) and emission in the green-yellow range (500-550 nm) could be a starting point.

-

Cytotoxicity Assessment Protocol

It is imperative to determine the concentration at which a potential stain exhibits cytotoxic effects. The following protocol describes a standard MTT assay for this purpose.

Methodology:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in culture medium. A broad range of concentrations is recommended for the initial assessment (e.g., 0.1 µM to 100 µM).

-

Remove the medium from the cells and add the different concentrations of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubate for a period relevant to staining protocols (e.g., 24 or 48 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control.

-

Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Potential Signaling Pathways and Mechanisms of Action

The mechanism by which this compound might interact with cellular components is currently unknown. The following diagram illustrates a hypothetical decision tree for investigating its mechanism of action based on initial staining patterns.

Conclusion and Future Directions

This compound remains an enigmatic compound within the realm of biological sciences. Its potential as a biological stain is yet to be unlocked. This guide provides the necessary foundational information and a structured experimental framework for researchers to embark on the systematic evaluation of this compound. Future research should focus on determining its spectral properties in aqueous solutions, assessing its photostability, and exploring its utility in various cell types and tissues, including both live and fixed samples. The elucidation of its staining mechanism will be paramount in defining its specific applications, whether as a general cellular marker or a probe for specific organelles or biomolecules. The protocols and workflows presented herein offer a clear path forward for transforming this compound from a compound of historical photographic interest to a potentially valuable tool in the modern biological laboratory.

References

fundamental research applications of quinolinium dyes

An In-depth Technical Guide to the Fundamental Research Applications of Quinolinium Dyes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolinium-based fluorescent dyes have emerged as a cornerstone in the landscape of chemical and biological research. Their story begins with the very discovery of fluorescence, observed from the quinoline derivative, quinine, in the mid-19th century.[1] Today, these heterocyclic cationic fluorophores are prized for a unique combination of advantageous properties. They offer high photostability, significant fluorescence quantum yields, large Stokes shifts, and inherent water solubility.[1][2] A key strength lies in their synthetic versatility; the quinoline scaffold can be readily modified, allowing for the fine-tuning of photophysical properties and the development of probes for a vast array of applications.[1][3] This technical guide provides a comprehensive overview of the core research applications of quinolinium dyes, detailing the underlying mechanisms, quantitative data, and key experimental methodologies.

Nucleic Acid Detection and Quantification

Quinolinium-based styryl dyes are powerful tools for nucleic acid analysis. A key feature is their "light-up" characteristic: they exhibit weak fluorescence in their unbound state but show a significant fluorescence enhancement upon non-covalent binding to DNA.[4] This is attributed to the restriction of intramolecular rotation upon binding to the nucleic acid, which reduces non-radiative decay pathways.[4][5] Dicationic styryl dyes, in particular, demonstrate superior binding affinity and optical response compared to their monocationic counterparts due to stronger electrostatic interactions with the negatively charged phosphate backbone of DNA.[4]

Caption: Mechanism of DNA-induced fluorescence enhancement in quinolinium dyes.

Data Presentation: Performance of Quinolinium-based DNA Probes

| Property | Value | Reference |

| Detection Limit | 0.62 ng/mL | [4] |

| Quantification Range | 4 µg/mL - 16 µg/mL | [4] |

| Fluorescence Enhancement | > 20-30 times upon DNA binding | [5][6] |

Experimental Protocol: Quantifying DNA with Quinolinium Dyes

This protocol provides a framework for quantifying DNA using the fluorescence enhancement of quinolinium-based styryl dyes.

-

Reagent Preparation:

-

Prepare a stock solution of the quinolinium dye (e.g., 1 mM) in DMSO. Store at -20°C, protected from light.

-

Prepare a series of DNA standards of known concentrations in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

-

Prepare a working solution of the dye by diluting the stock solution in the same buffer to the final desired concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.

-

-

Assay Procedure:

-

In a 96-well microplate suitable for fluorescence measurements, add a fixed volume of the dye working solution to each well.

-

Add varying concentrations of the DNA standards and unknown samples to the wells. Include a "blank" control containing only the dye and buffer.

-

Mix gently and incubate at room temperature for 5-10 minutes, protected from light, to allow binding to reach equilibrium.

-

-

Fluorescence Measurement:

-

Use a fluorescence microplate reader or spectrofluorometer.

-

Set the excitation and emission wavelengths appropriate for the specific dye used. For styryl quinolinium dyes, excitation is often in the 480-520 nm range, and emission is in the 600-700 nm range.[1]

-

Record the fluorescence intensity for all wells.

-

-

Data Analysis:

-

Subtract the fluorescence intensity of the blank control from all other readings.

-

Create a standard curve by plotting the fluorescence intensity versus the DNA concentration of the standards.

-

Determine the concentration of the unknown DNA samples by interpolating their fluorescence intensity values on the standard curve.

-

Dynamic pH Monitoring

Quinolinium dyes have been engineered into sophisticated pH probes, particularly for fluorescence lifetime imaging microscopy (FLIM).[2] A common design involves a fluorophore-spacer-receptor architecture. The quinolinium core acts as the fluorophore, and an amine-containing receptor is attached via a spacer. The fluorescence is modulated by Photoinduced Electron Transfer (PET).[1][2] At low pH, the amine receptor is protonated, preventing PET and resulting in high fluorescence. As the pH increases, the amine is deprotonated, enabling PET, which quenches the fluorescence.[1] This "on-off" switching provides a sensitive response to pH changes.

Caption: Photoinduced Electron Transfer (PET) mechanism in a quinolinium pH probe.

Data Presentation: Photophysical Properties of 1-Methyl-7-Amino-Quinolinium pH Probes

| Property | Value (Protonated State) | Value (Deprotonated/Quenched) | Reference |

| Fluorescence Quantum Yield (Φ) | 0.6 - 0.8 | Decreases significantly | [2][7] |

| Fluorescence Lifetime (τ) | 12 - 13 ns | 3.5 ns | [2][7] |

| Tunable pKa Range | 5.5 - 11.0 | - | [2] |

Experimental Protocol: Dynamic pH Monitoring using FLIM

This protocol outlines the use of quinolinium probes for quantitative intracellular pH mapping.

-

Cell Culture and Staining:

-

Plate cells on glass-bottom dishes suitable for microscopy and grow to desired confluency.

-

Prepare a 1-10 mM stock solution of the quinolinium pH probe in DMSO.

-

Dilute the stock solution in a serum-free culture medium or physiological buffer (e.g., HBSS) to a final working concentration of 0.1-10 µM.[2][8]

-

Remove the culture medium, add the probe-loading solution, and incubate for 15-30 minutes at 37°C.[8]

-

Wash the cells two to three times with pre-warmed buffer to remove excess probe. Add fresh medium or buffer for imaging.[8]

-

-

FLIM System Setup:

-

Calibration:

-

To obtain quantitative pH maps, a calibration curve is essential.

-

Prepare a series of calibration buffers of known pH (e.g., ranging from pH 5 to 9).

-

Add the fluorescent probe at its working concentration to each buffer.

-

For live-cell calibration, permeabilize cells with a nigericin/monensin ionophore cocktail in the high-K+ calibration buffers to equilibrate intracellular and extracellular pH.

-

Measure the fluorescence lifetime in each buffer or in the permeabilized cells to create a standard curve of lifetime versus pH.

-

-

Data Acquisition and Analysis:

-

Acquire FLIM data from the stained cells, recording photon arrival times to construct fluorescence decay curves for each pixel.

-

Fit the fluorescence decay data from the cellular experiment on a pixel-by-pixel basis.

-

Convert the measured lifetime values to pH values using the generated calibration curve to create a quantitative intracellular pH map.

-

Viscosity Sensing in Live Cells

Certain quinolinium dyes are designed as "molecular rotors," whose fluorescence properties are sensitive to the viscosity of their microenvironment.[9][10] These probes typically feature a structure that allows for intramolecular rotation in the excited state, a process that leads to non-radiative decay and low fluorescence in low-viscosity environments. In viscous environments, such as within lysosomes, this rotation is hindered, leading to a significant increase in fluorescence quantum yield and lifetime.[11] This allows for the imaging and quantification of viscosity changes within specific cellular organelles.

Caption: Mechanism of a quinolinium-based molecular rotor for viscosity sensing.

Data Presentation: Properties of Lysosome-Targeting Viscosity Probes (Lyso-QAP series)

| Property | Value | Reference |

| Excitation Maximum | ~570 - 580 nm | [9] |

| Emission Maximum | ~625 - 640 nm | [9] |

| Response Time | Fast lysosomal detection (<15 min) | [9] |

| Selectivity | pH-insensitive, fast localization to lysosomes | [9] |

Experimental Protocol: Imaging Lysosomal Viscosity

This protocol is adapted for probes like the Lyso-QAP series.[9]

-

Reagent and Cell Preparation:

-

Prepare a 1 mM stock solution of the viscosity probe (e.g., Lyso-QAP3) in DMSO.

-

Culture cells (e.g., HeLa cells) on glass-bottom dishes in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.

-

-

Cell Staining and Imaging:

-

When cells reach appropriate confluency, remove the culture medium.

-

Incubate the cells with the viscosity probe at a final concentration of 5-10 µM in culture medium for 15-30 minutes at 37°C.

-

For co-localization studies, subsequently stain with a commercial lysosome marker (e.g., LysoTracker Green) according to the manufacturer's protocol.

-

Wash the cells three times with PBS.

-

Add fresh culture medium and image using a confocal fluorescence microscope with appropriate laser lines and emission filters (e.g., Excitation: 561 nm, Emission: 600-650 nm).

-

-

Inducing Viscosity Changes (Optional):

-

To observe dynamic changes, treat the stained cells with agents known to alter lysosomal viscosity. For example, treat with chloroquine or nystatin for a specified time (e.g., 30 minutes) to induce lysosomal dysfunction and viscosity increase.

-

Image the cells before and after treatment to monitor the change in fluorescence intensity, which correlates with the change in viscosity.

-

Applications in Photodynamic Therapy (PDT)

The unique photophysical properties of quinoline derivatives make them promising candidates for use as photosensitizers in Photodynamic Therapy (PDT).[12] PDT is a therapeutic modality that uses a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cell death.[13][14] Quinoline-derived unsymmetrical squaraine dyes, for example, show intense absorption in the red and near-infrared spectral regions (650-850 nm), a range where light has a greater capacity for tissue penetration.[12]

Caption: General mechanism of Type II Photodynamic Therapy (PDT).

Data Presentation: Properties of Quinoline-Derived Squaraine Dyes for PDT

| Property | Characteristic | Reference |

| Absorption Region | Red and Near-Infrared (NIR) | [12] |

| Key Requirement | High molar absorption coefficient in the 650-850 nm range | [12][13] |

| Photostability | High stability against light exposure | [12] |

| In Vitro Effect | Demonstrated phototherapeutic activity against breast cancer cell lines (BT-474, MCF-7) | [12] |

Experimental Protocol: Assessing In Vitro Phototoxicity

This protocol outlines a general method to evaluate the efficacy of a quinolinium-based photosensitizer against cancer cell lines.

-

Cell Culture:

-

Culture cancer cells (e.g., MCF-7) in the recommended medium and conditions until they reach 70-80% confluency.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Photosensitizer Incubation:

-

Prepare stock solutions of the photosensitizer in DMSO and then dilute to various final concentrations in the cell culture medium.

-

Replace the medium in the wells with the medium containing the photosensitizer. Include control wells with medium only.

-

Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.

-

-

Light Irradiation:

-

After incubation, wash the cells with PBS to remove the extracellular photosensitizer and add fresh medium.

-

Irradiate the plates using a light source with a wavelength corresponding to the absorption maximum of the dye (e.g., a 660 nm LED array).

-

Deliver a specific light dose (measured in J/cm²).

-

Maintain a parallel set of plates (dark control) that are treated with the photosensitizer but not exposed to light.

-

-

Cell Viability Assay:

-

After irradiation, return the plates to the incubator for 24-48 hours.

-

Assess cell viability using a standard method, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Plot cell viability versus photosensitizer concentration for both the light-treated and dark control groups.

-

Determine the IC₅₀ value (the concentration of the photosensitizer that causes 50% cell death upon irradiation) to quantify the phototoxic efficacy.

-

Conclusion

Quinolinium dyes represent a remarkably versatile and powerful class of fluorophores with expanding applications across fundamental research and drug development. Their tunable photophysical properties and synthetic accessibility have enabled the creation of highly specific probes for nucleic acids, intracellular pH, and viscosity, as well as promising agents for photodynamic therapy. The detailed protocols and mechanistic understanding presented in this guide underscore their value to the scientific community. As research progresses, further innovations in the design and application of quinolinium-based compounds are anticipated to open new frontiers in bioimaging, diagnostics, and targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Dicationic styryl dyes for colorimetric and fluorescent detection of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characteristics of 5 kinds of fluorescent dyes commonly used in nucleic acid detection | AxisPharm [axispharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. research.polyu.edu.hk [research.polyu.edu.hk]

- 10. Activatable molecular rotor based on bithiophene quinolinium toward viscosity detection in liquids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Dye Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. physics.mff.cuni.cz [physics.mff.cuni.cz]

Illuminating the Cellular World: A Technical Guide to Novel Fluorescent Probes for Cell Imaging

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The ability to visualize molecular processes within living cells is paramount to advancing our understanding of fundamental biology and accelerating drug discovery. Fluorescent probes, molecules that absorb light at one wavelength and emit it at a longer wavelength, have become indispensable tools in this endeavor. This technical guide explores the landscape of novel fluorescent probes, focusing on recent advancements that offer enhanced brightness, photostability, and deeper tissue penetration, providing researchers with unprecedented views into the intricate workings of the cell.

Emerging Classes of Novel Fluorescent Probes

Conventional organic fluorophores often suffer from limitations such as photobleaching and aggregation-caused quenching (ACQ), where their fluorescence diminishes at high concentrations. To overcome these challenges, researchers have developed innovative classes of fluorescent probes with superior photophysical properties.

Aggregation-Induced Emission (AIE) Probes

A groundbreaking development in fluorescence imaging is the discovery of luminogens with aggregation-induced emission (AIE) characteristics. Unlike traditional dyes that experience quenching in an aggregated state, AIE probes are non-emissive as single molecules in dilute solutions but become highly fluorescent upon aggregation.[1][2] This unique "light-up" property is attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence emission.[3][4]

AIE probes offer several advantages for cell imaging:

-

High Signal-to-Noise Ratio: Their fluorescence is "turned on" only upon binding to a target or aggregating in a specific environment, leading to low background signal and high contrast imaging.[1]

-